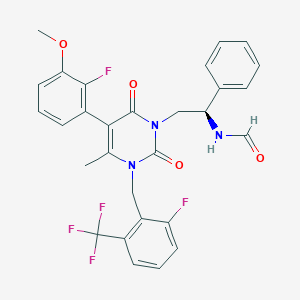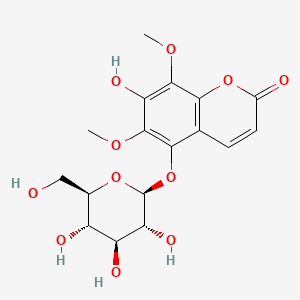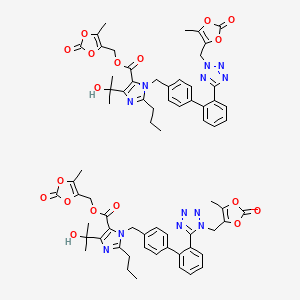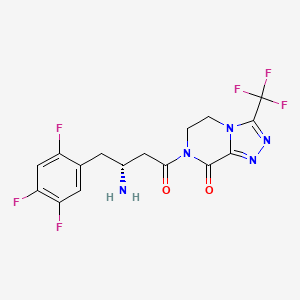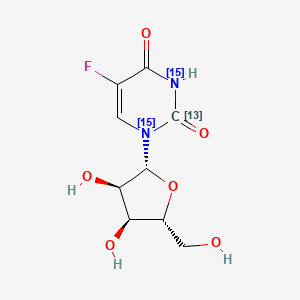
5-Fluorouridine-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorouridine-13C,15N2 is a labeled nucleoside analog used in various scientific research applications. It is a derivative of 5-fluorouridine, where the carbon and nitrogen atoms are isotopically labeled with 13C and 15N, respectively. This compound is particularly useful in studies involving nucleic acid metabolism and drug development due to its ability to be traced in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouridine-13C,15N2 typically involves the incorporation of isotopically labeled precursors into the nucleoside structure. One common method includes the use of labeled uracil and ribose derivatives, which are then subjected to fluorination reactions to introduce the fluorine atom at the 5-position of the uracil ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorouridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Conversion to 5-fluorouracil derivatives.
Reduction: Formation of dihydrofluorouridine.
Substitution: Replacement of the fluorine atom with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Requires nucleophilic reagents such as ammonia or amines.
Major Products
The major products formed from these reactions include various fluorinated pyrimidine derivatives, which are useful in further biochemical studies and drug development .
Aplicaciones Científicas De Investigación
5-Fluorouridine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nucleic acid synthesis studies.
Biology: Helps in understanding RNA metabolism and function.
Medicine: Investigated for its potential in cancer treatment due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mecanismo De Acción
5-Fluorouridine-13C,15N2 exerts its effects by incorporating into RNA and disrupting normal nucleic acid metabolism. It targets enzymes such as uridine phosphorylase, which is involved in the pyrimidine salvage pathway. This incorporation leads to the inhibition of RNA synthesis and function, ultimately causing cell death in rapidly dividing cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
5-Fluorodeoxyuridine: Another nucleoside analog with similar applications.
5-Fluorocytidine: Used in similar biochemical studies.
Uniqueness
5-Fluorouridine-13C,15N2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in biological systems. This makes it particularly valuable in research settings where detailed metabolic studies are required.
Propiedades
Fórmula molecular |
C9H11FN2O6 |
|---|---|
Peso molecular |
265.17 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i9+1,11+1,12+1 |
Clave InChI |
FHIDNBAQOFJWCA-HDAKMRPISA-N |
SMILES isomérico |
C1=C(C(=O)[15NH][13C](=O)[15N]1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
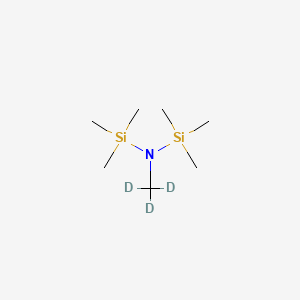
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
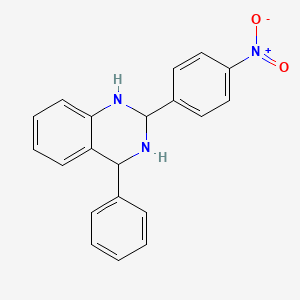
![2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester](/img/structure/B13840265.png)
